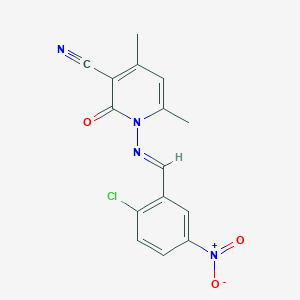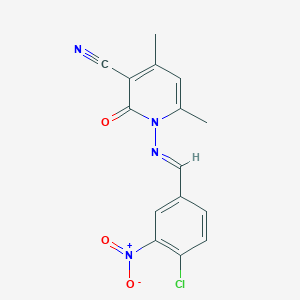![molecular formula C17H17N3O5S B323152 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B323152.png)
3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide: is a chemical compound with the molecular formula C17H17N3O5S and a molecular weight of 375.4 g/mol . This compound is characterized by the presence of a nitro group, a pyrrolidinylsulfonyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide typically involves the following steps:
Sulfonylation: The addition of the pyrrolidinylsulfonyl group.
Amidation: The formation of the benzamide structure.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration, sulfonylation, and amidation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products:
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidinylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide: can be compared with other nitrobenzamides and sulfonylbenzamides.
Uniqueness:
- The presence of both the nitro and pyrrolidinylsulfonyl groups in the same molecule makes it unique compared to other compounds with only one of these functional groups. This dual functionality may enhance its reactivity and potential applications in various fields.
Properties
Molecular Formula |
C17H17N3O5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H17N3O5S/c21-17(13-4-3-5-15(12-13)20(22)23)18-14-6-8-16(9-7-14)26(24,25)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,21) |
InChI Key |
CXJXHEQCCRRHQN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-1-{[(1E)-1-(4-nitrophenyl)ethylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323069.png)
![4,6-dimethyl-2-oxo-1-[[(Z)-pyrrol-2-ylidenemethyl]amino]pyridine-3-carbonitrile](/img/structure/B323070.png)
![1-[(9-Anthrylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323071.png)
![1-({(1E)-[2-(benzyloxy)phenyl]methylene}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323075.png)


![4,6-Dimethyl-1-[(1-naphthylmethylene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323083.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B323085.png)
![4,6-Dimethyl-1-{[(5-methylthien-2-yl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323086.png)
![1-{[(1E)-(5-bromo-2,4-dimethoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323088.png)
![4,6-dimethyl-2-oxo-1-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]pyridine-3-carbonitrile](/img/structure/B323089.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B323090.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{5-nitro-2-methoxyphenyl}acetamide](/img/structure/B323091.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{5-nitro-2-methylphenyl}acetamide](/img/structure/B323092.png)
